Eprosartan-d6: A Technical Guide to its Physicochemical Properties
Eprosartan-d6: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Eprosartan-d6, a deuterated analog of the angiotensin II receptor antagonist, Eprosartan. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for their work.
Core Physicochemical Properties
Eprosartan-d6 is a stable, isotopically labeled form of Eprosartan, where six hydrogen atoms have been replaced by deuterium. This labeling is a valuable tool in pharmacokinetic studies and as an internal standard in analytical methods. The key physicochemical properties of Eprosartan-d6 are summarized below, with a comparison to its non-deuterated counterpart where data is available.
| Property | Eprosartan-d6 | Eprosartan |
| Chemical Name | (αE)-[[2-butyl-1-[(4-carboxyphenyl) methyl]-1H-imidazol-5-yl]methylene]-2-thiophenepropanoic acid-d6 | (E)-2-butyl-1-(p-carboxybenzyl)-α-2-thenylimidazole-5-acrylic acid[1] |
| Molecular Formula | C₂₃H₁₈D₆N₂O₄S[2] | C₂₃H₂₄N₂O₄S[3] |
| Molecular Weight | 430.55 g/mol [2] | 424.51 g/mol [3] |
| Monoisotopic Mass | 430.2229 g/mol | 424.1457 g/mol |
| Appearance | Reported as a solid, likely a white to off-white crystalline powder, similar to Eprosartan. | White to off-white crystalline powder. |
| Melting Point | Data not available. The melting point of the mesylate form of Eprosartan is 248-250 °C. | 250-253 °C |
| Solubility | Data not available. Expected to have similar solubility to Eprosartan. | Insoluble in water. Sparingly soluble in ethanol. Freely soluble in methanol and dimethylformamide (DMF). Soluble in DMSO. |
| Isotopic Purity | Not specified in publicly available literature. Determined by mass spectrometry and NMR. | Not applicable. |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of Eprosartan-d6. Below are protocols for key analytical techniques.
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This protocol provides a general framework for assessing the isotopic enrichment of Eprosartan-d6.
-
Sample Preparation: A stock solution of Eprosartan-d6 is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-HRMS) is used.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI).
-
Scan Mode: Full scan from m/z 100-1000.
-
Resolution: Set to a high value (e.g., >60,000) to resolve the isotopic peaks.
-
-
Data Analysis: The isotopic distribution of the molecular ion of Eprosartan-d6 is analyzed. The relative intensities of the peaks corresponding to the d0 to d6 species are used to calculate the percentage of isotopic enrichment.
Purity and Quantification by High-Performance Liquid Chromatography (HPLC)
This method is adapted from established procedures for Eprosartan and can be used for the analysis of Eprosartan-d6.
-
Sample Preparation: Samples are dissolved in the mobile phase to a known concentration.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer, such as 0.02 M potassium dihydrogen orthophosphate adjusted to a specific pH (e.g., pH 6.85). The ratio is optimized for best separation (e.g., 45:55 v/v acetonitrile:buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 232-235 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: The retention time and peak area are used to determine the purity and concentration of Eprosartan-d6 against a reference standard.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for confirming the structure and the position of the deuterium labels.
-
Sample Preparation: A sufficient amount of Eprosartan-d6 (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To identify the absence of proton signals at the deuterated positions.
-
¹³C NMR: To confirm the carbon skeleton.
-
²H NMR: To directly observe the deuterium signals, confirming the locations of isotopic labeling.
-
-
Analysis: The chemical shifts, coupling constants, and signal integrations are analyzed to confirm the molecular structure and the sites of deuteration.
Visualizations
Eprosartan's Mechanism of Action: Angiotensin II Receptor Signaling Pathway
Eprosartan acts as a selective antagonist of the Angiotensin II Type 1 (AT1) receptor. The following diagram illustrates the signaling pathway that is inhibited by Eprosartan.
Caption: Simplified Angiotensin II Type 1 Receptor signaling pathway and the inhibitory action of Eprosartan.
Experimental Workflow for Physicochemical Characterization
The logical flow for the comprehensive analysis of a new batch of Eprosartan-d6 is depicted below.
Caption: A typical experimental workflow for the physicochemical characterization of Eprosartan-d6.
